molecular formula C5H7BrO B091894 3-(2-bromoethoxy)prop-1-yne CAS No. 18668-74-1

3-(2-bromoethoxy)prop-1-yne

Cat. No.: B091894
CAS No.: 18668-74-1
M. Wt: 163.01 g/mol
InChI Key: DHPKZCYUYUEPSH-UHFFFAOYSA-N
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Description

3-(2-bromoethoxy)prop-1-yne is a useful research compound. Its molecular formula is C5H7BrO and its molecular weight is 163.01 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Propyne, 3-(2-bromoethoxy)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148215. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

A significant application of "1-Propyne, 3-(2-bromoethoxy)-" is in the synthesis of complex organic compounds. Wang et al. (2009) demonstrated a highly regio- and stereoselective synthesis of (Z)-trisubstituted alkenes through propyne bromoboration followed by a palladium-catalyzed cross-coupling process. This method provides a new avenue for creating diverse organic molecules with high stereocontrol, beneficial for further chemical synthesis and material science applications Wang, Tobrman, Xu, & Negishi, 2009.

Environmental Science and Soil Treatment

In environmental science, propargyl bromide, a compound related to "1-Propyne, 3-(2-bromoethoxy)-", has been explored as a potential soil fumigant replacement for methyl bromide. Studies by Allaire et al. (2004) investigated the volatilization and movement of propargyl bromide in soil, finding that irrigation and soil moisture content significantly affect its behavior. This research is crucial for developing safer and more effective agricultural practices Allaire, Yates, & Ernst, 2004.

Material Science and Polymer Chemistry

In material science, the bromination of poly[1-(trimethylsilyl)-1-propyne] to introduce bromobutyl side chains creates polymers with unique properties. Such modifications have implications for developing new materials with tailored thermal, mechanical, and chemical properties. This approach was discussed by Ruud, Jia, and Baker (2000), highlighting the potential for innovative material design Ruud, Jia, & Baker, 2000.

Advanced Catalysis and Chemical Transformations

Abraham and Suffert (2002) explored an in situ generation method for 1-propyne, facilitating its introduction into unsaturated halogenated compounds through the Sonogashira reaction. This methodology presents an efficient and safer alternative to traditional approaches, enhancing synthetic capabilities in organic chemistry Abraham & Suffert, 2002.

Future Directions

While specific future directions for “1-Propyne, 3-(2-bromoethoxy)-” are not mentioned in the search results, it’s worth noting that alkynes are an area of ongoing research due to their unique chemical properties. They have potential applications in material science and organic synthesis, which could lead to new pharmaceuticals and agrochemicals .

Properties

IUPAC Name

3-(2-bromoethoxy)prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO/c1-2-4-7-5-3-6/h1H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPKZCYUYUEPSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20302038
Record name 1-Propyne, 3-(2-bromoethoxy)-
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Molecular Weight

163.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18668-74-1
Record name 3-(2-Bromoethoxy)-1-propyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18668-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propyne, 3-(2-bromoethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018668741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propyne, 3-(2-bromoethoxy)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148215
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Record name 1-Propyne, 3-(2-bromoethoxy)-
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URL https://comptox.epa.gov/dashboard/DTXSID20302038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-bromoethoxy)prop-1-yne
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